molecular formula C13H9FN2O4 B3118378 4-(4-Fluoroanilino)-3-nitrobenzoic acid CAS No. 23764-56-9

4-(4-Fluoroanilino)-3-nitrobenzoic acid

Cat. No.: B3118378
CAS No.: 23764-56-9
M. Wt: 276.22 g/mol
InChI Key: WAGHQKHIJQOTSW-UHFFFAOYSA-N
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Description

4-(4-Fluoroanilino)-3-nitrobenzoic acid is a nitroaromatic compound characterized by a benzoic acid backbone substituted with a nitro group at the 3-position and a 4-fluoroanilino group at the 4-position. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The compound is synthesized via nucleophilic aromatic substitution, typically involving the reaction of 4-chloro-3-nitrobenzamide with 4-fluorobenzenamine under controlled conditions . Crystallographic studies reveal that the molecule adopts a planar conformation with bond lengths and angles consistent with nitroaromatic systems, stabilized by intramolecular hydrogen bonding involving the carboxylic acid and nitro groups .

Properties

IUPAC Name

4-(4-fluoroanilino)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-9-2-4-10(5-3-9)15-11-6-1-8(13(17)18)7-12(11)16(19)20/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGHQKHIJQOTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoroanilino)-3-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with a benzoic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoroanilino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Coupling: Catalysts like copper(I) iodide (CuI) and ligands such as triphenylphosphine (PPh3) are often used in coupling reactions.

Major Products

    Reduction: The major product is 4-(4-Fluoroanilino)-3-aminobenzoic acid.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Coupling: The products are typically more complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-(4-Fluoroanilino)-3-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluoroanilino)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluoroaniline group can interact with active sites of enzymes, while the nitro group may participate in redox reactions, affecting the overall activity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-fluoroanilino)-3-nitrobenzoic acid and related nitrobenzoic acid derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-nitro, 4-(4-fluoroanilino) 280.22 Planar structure with hydrogen bonding; potential intermediate in pharmaceuticals or agrochemicals.
4-Nitrobenzoic acid 3-nitro, 4-H 167.12 High toxicity; used in dye synthesis and as a biochemical reagent.
4-(Methylamino)-3-nitrobenzoic acid 3-nitro, 4-(methylamino) 196.16 Enhanced solubility in polar solvents; intermediate in drug development (e.g., antibiotics).
4-(Dimethylamino)-3-nitrobenzoic acid 3-nitro, 4-(dimethylamino) 210.19 Electron-donating dimethylamino group increases π-electron density; used in photodynamic therapy research.
4-Morpholino-3-nitrobenzoic acid 3-nitro, 4-morpholino 252.22 Improved solubility in organic solvents; explored in polymer chemistry and catalysis.
4-Bromomethyl-3-nitrobenzoic acid 3-nitro, 4-bromomethyl 260.04 Reactive bromomethyl group enables functionalization (e.g., esterification); used in peptide synthesis.

Structural and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoroanilino group in the target compound combines electron-withdrawing fluorine and electron-donating amino effects, creating a resonance-stabilized structure. In contrast, 4-(dimethylamino)-3-nitrobenzoic acid exhibits stronger electron donation, altering its redox properties .
  • Steric Hindrance: Bulky substituents (e.g., morpholino in CAS 26577-59-3) reduce reactivity in nucleophilic substitution compared to the smaller fluoroanilino group .

Biodegradation and Environmental Impact

Nitroaromatic compounds are recalcitrant pollutants, but microbial dioxygenases like MnbAB can degrade them. The presence of electron-withdrawing groups (e.g., nitro, fluoro) in this compound slows degradation compared to derivatives with electron-donating groups (e.g., methylamino) . Ortho-substituted hydroxy or amino groups further reduce enzymatic activity, highlighting the importance of substituent position .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Fluoroanilino)-3-nitrobenzoic acid?

Methodological Answer:
A common approach involves coupling 4-fluoroaniline with a reactive derivative of 3-nitrobenzoic acid. For example:

  • Step 1: Activate the carboxylic acid group via esterification or formation of an acid chloride.
  • Step 2: Perform nucleophilic aromatic substitution (SNAr) between 4-fluoroaniline and the activated 3-nitrobenzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
  • Step 3: Hydrolyze the ester (if used) to regenerate the carboxylic acid.
    Key Considerations:
  • Use anhydrous solvents to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., ester derivatives) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns. The fluorine atom induces deshielding in adjacent protons.
    • ¹⁹F NMR: Verify the presence and position of the fluorine substituent (δ ~ -110 to -130 ppm).
  • IR Spectroscopy: Detect nitro (1530–1350 cm⁻¹, asymmetric/symmetric stretching) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch) groups.
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS: [M-H]⁻ peak at m/z 305.2).
    Reference Data: Cross-validate with NIST-standardized spectral libraries for nitroaromatics .

Intermediate: How can its crystal structure be determined experimentally?

Methodological Answer:

  • Crystallization: Dissolve the compound in a solvent (e.g., DMSO/EtOH) and allow slow evaporation.
  • X-ray Diffraction: Use a single-crystal diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Process data with SHELXL (space group P1, triclinic system) to resolve atomic positions. Typical parameters:
    • Unit cell dimensions: a ≈ 9.8 Å, b ≈ 10.7 Å, c ≈ 13.7 Å
    • Angles: α ≈ 110°, β ≈ 100°, γ ≈ 96° .

Advanced: How do structural modifications influence its biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Approach:
    • Substitution Strategy: Replace the 4-fluoroanilino group with other aryl amines (e.g., 4-methylpiperazinyl) to alter electron density and steric effects.
    • Bioactivity Testing: Screen derivatives for target binding (e.g., kinase inhibition) using enzyme-linked assays.
      Example Findings:
  • Piperazine derivatives enhance solubility and receptor affinity compared to nitro-only analogs .
  • Halogen substitution (e.g., bromine) may improve metabolic stability but reduce solubility .

Advanced: How to resolve contradictions in reported biological data for analogs?

Methodological Answer:

  • Controlled Variables: Ensure consistent assay conditions (pH, temperature, solvent).
  • Replicate Studies: Perform triplicate experiments with statistical validation (e.g., ANOVA).
  • Mechanistic Analysis: Use computational docking (e.g., AutoDock Vina) to compare binding modes of conflicting analogs.
    Case Study: Discrepancies in IC₅₀ values for nitrobenzoic acid derivatives may arise from differences in cell permeability or assay detection limits .

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software (e.g., Schrödinger Maestro) to model interactions with receptors (e.g., COX-2).
  • Parameters:
    • Grid box centered on the active site (20 ų).
    • Force fields: OPLS3e for ligand flexibility.
  • Validation: Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation.
  • Hazard Mitigation:
    • Wear nitrile gloves and goggles due to potential skin/eye irritation.
    • Avoid contact with oxidizing agents (e.g., HNO₃) to prevent explosive reactions.
      Reference: Safety protocols for nitroaromatics and aromatic amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Fluoroanilino)-3-nitrobenzoic acid
Reactant of Route 2
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4-(4-Fluoroanilino)-3-nitrobenzoic acid

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